molecular formula C10H12ClIN2O B5085288 1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride

1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride

Cat. No.: B5085288
M. Wt: 338.57 g/mol
InChI Key: VJJJYWRCWNVWGA-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound’s unique structure, featuring an ethyl group, an iodine atom, and a methyl group attached to the benzimidazole core, makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the ethyl and methyl groups influence its overall stability and solubility .

Properties

IUPAC Name

1-ethyl-4-iodo-2-methylbenzimidazol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O.ClH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJYWRCWNVWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2I)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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